(S)-2-Amino-N-cyclopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a chiral small molecule characterized by a stereochemically complex structure. Its core consists of a butanamide backbone with two distinct substituents:
- An (S)-configured cyclopropyl group attached to the amide nitrogen.
The cyclopropyl moiety may enhance metabolic stability compared to bulkier alkyl substituents .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)9-12-5-4-8-16(12)3/h10-13H,4-9,15H2,1-3H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJMJGMJLBWXKD-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothetical pharmacological implications of the target compound with analogs from the evidence:
*Estimated based on cyclopropyl substitution (vs. isopropyl in ).
†Abbreviated for clarity; full name in .
Key Observations:
Compounds with phenoxy or diphenylhexan moieties (e.g., ) exhibit significantly higher molecular weights (~690 g/mol), suggesting distinct pharmacokinetic profiles (e.g., reduced oral bioavailability).
Stereochemical Specificity :
- The (S,S)-configuration of the target compound’s pyrrolidine and cyclopropyl groups is critical for binding to chiral biological targets, a feature shared with ’s isopropyl analog.
Therapeutic Implications: The pyrrolidine-methylpyrrolidinylmethyl motif in the target compound aligns with CNS-active agents (e.g., dopamine receptor ligands). Phenoxy/diphenylhexan-containing analogs () are structurally reminiscent of HIV protease inhibitors, suggesting antiviral applications.
Research Findings and Hypotheses
- Target Selectivity: The rigid pyrrolidine ring may enhance selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over non-target enzymes.
- Synthetic Challenges : The stereochemical complexity of the target compound necessitates asymmetric synthesis techniques, as seen in the synthesis of analog 2d ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
